molecular formula C16H21N3O2S B2933659 N-butyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403727-71-9

N-butyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2933659
CAS RN: 403727-71-9
M. Wt: 319.42
InChI Key: BGWIDJDJDHZZIP-UHFFFAOYSA-N
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Description

N-butyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as BOPSQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Research by Nowak et al. (2015) involved the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including a detailed exploration of palladium-catalyzed Buchwald–Hartwig coupling reactions. This work contributes to the understanding of the chemical properties and synthesis routes for compounds like N-butyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide (Nowak et al., 2015).

Biological Activity and Potential Therapeutic Uses

  • Kuneš et al. (2000) described the antitubercular activity of quinazoline derivatives, highlighting their antimycobacterial activity against various strains of Mycobacterium. This study indicates the potential of quinazoline derivatives in treating tuberculosis and related bacterial infections (Kuneš et al., 2000).
  • Zhang et al. (2016) reported on the Ir(III)-catalyzed direct C-H amidation/cyclization of benzamides using 2,2,2-trichloroethoxycarbonyl azide, leading to the synthesis of quinazoline-2,4(1H,3H)-diones. These compounds are key synthetic intermediates for biologically and medicinally important compounds, suggesting their utility in developing new therapeutic agents (Zhang et al., 2016).

Mechanistic Insights and Methodological Advances

  • The work of Dahn and Moll (1966) on the nucleofuge substitution reaction at the quinoxaline system provides fundamental insights into the chemical behavior of quinazoline derivatives, which is crucial for designing synthesis routes and understanding their reactivity (Dahn & Moll, 1966).
  • Hadida et al. (2014) discovered a novel CFTR potentiator, highlighting the application of quinazolinone derivatives in treating cystic fibrosis. This research demonstrates the therapeutic potential of such compounds in modulating ion channels and improving disease outcomes (Hadida et al., 2014).

properties

IUPAC Name

N-butyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-3-5-8-17-14(20)11-6-7-12-13(10-11)18-16(22)19(9-4-2)15(12)21/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWIDJDJDHZZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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